molecular formula C16H18N4O5 B079320 Z-His-Gly-OH CAS No. 13056-37-6

Z-His-Gly-OH

Cat. No.: B079320
CAS No.: 13056-37-6
M. Wt: 346.34 g/mol
InChI Key: LMUKBPFKDIAQEY-ZDUSSCGKSA-N
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Description

Z-His-Gly-OH: is a synthetic peptide composed of histidine, glycine, and proline. This compound has garnered significant attention due to its potential therapeutic and industrial applications. It is a tripeptide, meaning it consists of three amino acids linked by peptide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-His-Gly-OH typically involves the protection of functional groups on the amino acids to prevent unwanted side reactions. For instance, the carboxyl group of Boc-His(Bn)-OH can be protected in the form of a methyl ester . The protected amino acids are then coupled using reagents like carbonyl diimidazole (CDI) to form the peptide bond .

Industrial Production Methods: In industrial settings, peptide synthesis often employs automated synthesizers that facilitate the repeated condensation reactions required to form the peptide bonds. Environmentally conscious methods using water as a solvent have also been explored to reduce the environmental impact of peptide synthesis .

Chemical Reactions Analysis

Types of Reactions: Z-His-Gly-OH can undergo various chemical reactions, including:

    Oxidation: The histidine residue can be oxidized under specific conditions.

    Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues.

    Substitution: Substitution reactions can occur at the amino or carboxyl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Acylating agents like gluconolactone and 4-methoxyphenyl esters.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, acylation with gluconolactone can introduce functional groups at the N-terminus of the peptide .

Scientific Research Applications

Z-His-Gly-OH has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

    Biology: Studied for its role in cellular processes and interactions with other biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and cell-penetrating activities.

    Industry: Utilized in the development of biopharmaceuticals and other industrial applications.

Comparison with Similar Compounds

    L-Carnosine: A dipeptide composed of beta-alanine and histidine, known for its antioxidant properties.

    Gly-His: A dipeptide similar to Z-His-Gly-OH but lacking the proline residue.

    Gly-Phe: Another dipeptide used as a control in studies of beta-amyloid plaque assembly.

Uniqueness: this compound is unique due to its specific combination of histidine, glycine, and proline, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5/c21-14(22)8-18-15(23)13(6-12-7-17-10-19-12)20-16(24)25-9-11-4-2-1-3-5-11/h1-5,7,10,13H,6,8-9H2,(H,17,19)(H,18,23)(H,20,24)(H,21,22)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUKBPFKDIAQEY-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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